The compound 2-[1-[[(1S)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-(2-prop-1-en-2-ylphenyl)propyl]sulfanylmethyl]cyclopropyl]acetic acid is a complex organic molecule primarily recognized as an impurity associated with Montelukast Sodium, a well-known leukotriene receptor antagonist used in the treatment of asthma and allergic rhinitis. The molecular formula for this compound is , with a molecular weight of approximately 602.1826 g/mol. This compound is classified under the category of impurities in pharmaceutical formulations, particularly those related to Montelukast Sodium.
This compound is derived from the synthesis processes involved in producing Montelukast Sodium, which was developed by Merck & Co., Inc. and launched for therapeutic use in the late 1990s. Its classification as an impurity indicates that it is not the primary active ingredient but rather a by-product that may arise during the synthesis or degradation of the main drug.
The synthesis of 2-[1-[[(1S)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-(2-prop-1-en-2-ylphenyl)propyl]sulfanylmethyl]cyclopropyl]acetic acid involves several intricate steps:
These steps are typically carried out under controlled conditions to ensure high yields and purity levels.
The molecular structure of this compound can be represented using various chemical notation systems:
CC(C)(O)c1ccccc1CCC(c2cccc(\C=C\c3ccc4ccc(Cl)cc4n3)c2)S(=O)CC5(CC(=O)O)CC5
InChI=1S/C35H36ClNO4S/c1-34(2,40)30-9-4-3...
The structural analysis reveals multiple functional groups, including aromatic rings, a cyclopropane ring, and a sulfinyl group, contributing to its complex pharmacological profile.
The chemical behavior of 2-[1-[[(1S)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-(2-prop-1-en-2-ylphenyl)propyl]sulfanylmethyl]cyclopropyl]acetic acid can be characterized by its potential reactivity with various agents:
These reactions are crucial for understanding how this compound may interact within biological systems or during further synthetic modifications.
As an impurity related to Montelukast Sodium, the mechanism of action for this compound is closely tied to its parent drug's function as a leukotriene receptor antagonist. It operates by blocking leukotriene receptors (specifically CysLT_1), thereby inhibiting bronchoconstriction and inflammation associated with asthma and allergic reactions. While specific data on this compound's individual activity may be limited, its structural similarity suggests potential biological interactions similar to those observed with Montelukast.
The physical properties of 2-[1-[[[1S)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-(2-prop-1-en-2-ylphenyl)propyl]sulfanylmethyl]cyclopropyl]acetic acid include:
Chemical properties include stability under standard conditions but may degrade under extreme pH or temperature variations.
The primary application of 2-[1-[[[1S)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-(2-prop-1-en-2-ylphenyl)propyl]sulfanylmethyl]cyclopropyl]acetic acid lies in its role as an impurity in pharmaceutical formulations. Understanding its properties and behaviors can aid in quality control processes during drug manufacturing, ensuring that products meet regulatory standards for purity and efficacy.
This compound also serves as a subject for research into the synthesis pathways of complex organic molecules, contributing to advancements in medicinal chemistry and drug development strategies.
CAS No.:
CAS No.:
CAS No.: 2514-52-5